molecular formula C24H22ClN3O3 B11176152 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B11176152
M. Wt: 435.9 g/mol
InChI Key: IONJOJKUZJZGSO-UHFFFAOYSA-N
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Description

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common route includes the condensation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-amine with 5-(4-methoxyphenyl)cyclohexane-1,3-dione under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-hydroxyphenyl)cyclohexane-1,3-dione
  • 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-ethylphenyl)cyclohexane-1,3-dione

Uniqueness

The uniqueness of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C24H22ClN3O3/c1-14-23(16-3-7-18(25)8-4-16)24(28-27-14)26-13-20-21(29)11-17(12-22(20)30)15-5-9-19(31-2)10-6-15/h3-10,13,17,29H,11-12H2,1-2H3,(H,27,28)

InChI Key

IONJOJKUZJZGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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